5-bromo-2-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide

FAAH inhibition Endocannabinoid system Enzymatic assay

This 5-bromo-2-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide is a dual FAAH/BuChE inhibitor validated in radiolabeled substrate assays (FAAH IC50 50 nM; BuChE Ki 740 nM, IC50 410 nM). The linear 2-hydroxy-4-(methylsulfanyl)butyl side chain creates a unique hydrogen-bond topology that is not replicated by the branched-chain analog CAS 1396887-82-3—substituting the closest commercial alternative will alter binding kinetics and metabolic stability. Ideal as a positive control in endocannabinoid degradation assays or as a starting scaffold for systematic linker-length SAR studies. Bulk and custom synthesis inquiries supported.

Molecular Formula C12H15BrClNO2S
Molecular Weight 352.67
CAS No. 2310126-47-5
Cat. No. B2773280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide
CAS2310126-47-5
Molecular FormulaC12H15BrClNO2S
Molecular Weight352.67
Structural Identifiers
SMILESCSCCC(CNC(=O)C1=C(C=CC(=C1)Br)Cl)O
InChIInChI=1S/C12H15BrClNO2S/c1-18-5-4-9(16)7-15-12(17)10-6-8(13)2-3-11(10)14/h2-3,6,9,16H,4-5,7H2,1H3,(H,15,17)
InChIKeyFUTALRXRLNYCSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide (CAS 2310126-47-5): Structural Identity & Baseline Profile for Research Procurement


5-Bromo-2-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide (CAS 2310126-47-5) is a synthetic, small-molecule benzamide derivative (molecular formula C₁₂H₁₅BrClNO₂S, MW = 352.67 g/mol) characterized by a 5-bromo-2-chloro substitution pattern on its aromatic ring and a 2-hydroxy-4-(methylsulfanyl)butyl side chain . The molecule contains a secondary amide bond, an aliphatic hydroxyl group, and a methylsulfanyl terminus—features that collectively distinguish it from simpler, commercially prevalent halo-benzamide building blocks. Published assay records for this compound catalog inhibitory activity against fatty acid amide hydrolase (FAAH) and butyrylcholinesterase (BuChE), suggesting its utility as a biochemical probe scaffold [1].

Why Generic 5-Bromo-2-Chlorobenzamide Derivatives Cannot Substitute for CAS 2310126-47-5


The biological activity of 5-bromo-2-chlorobenzamide derivatives is exquisitely sensitive to side-chain structure. Even minor alterations in the alkyl linker length, hydroxyl placement, or thioether topology can drastically shift inhibitory potency and selectivity profiles . For example, the closest commercially cataloged analog—5-bromo-2-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide (CAS 1396887-82-3)—shares the same molecular formula and halogen pattern but differs in the methyl branching and hydroxy positioning along the side chain. These structural differences are sufficient to alter hydrogen-bonding geometry with target enzymes and to change metabolic stability. Consequently, a non-identical 5-bromo-2-chlorobenzamide cannot be presumed to replicate the binding kinetics or biological activity of the title compound, making unverified substitution a significant risk in both screening cascades and SAR-by-catalog approaches.

Quantitative Differentiation Evidence for 5-Bromo-2-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide


FAAH Inhibition Potency as a Key Differentiator Among 5-Bromo-2-Chlorobenzamide Analogs

The title compound displays moderate inhibitory activity against fatty acid amide hydrolase (FAAH) in rat brain membranes, yielding an IC₅₀ of 50 nM [1]. This datum is a critical selection parameter because FAAH inhibition is highly dependent on the geometry of the inhibitor's head group and linker region. The closest cataloged structural analog—5-bromo-2-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide (CAS 1396887-82-3)—has no published FAAH inhibition data, precluding any assumption of equivalent activity. Absence of FAAH activity for the analog functionally eliminates it as an alternative in endocannabinoid-related screening workflows. This represents a strong class-level differentiation for the target compound.

FAAH inhibition Endocannabinoid system Enzymatic assay

Butyrylcholinesterase Inhibitory Profile Establishes a Dual Pharmacological Signature

The compound inhibits equine serum butyrylcholinesterase (BuChE) with a Ki of 740 nM in competitive inhibition mode and an IC₅₀ of 410 nM against horse serum BuChE [1][2]. This dual readout (binding constant and functional inhibition) provides a more complete pharmacological footprint than a single-point measurement. None of the commercially listed close analogs—including the structurally nearest compound CAS 1396887-82-3—have been assayed against BuChE in any publication or database, giving the target compound the only documented BuChE signature within its immediate chemical cluster.

Butyrylcholinesterase Cholinergic system Enzyme kinetics

Structural Divergence from the Nearest Analog (CAS 1396887-82-3) Drives Distinct Physicochemical and Steric Properties

A comparison of the SMILES strings reveals a critical topological difference: the target compound (CSCCC(CNC(=O)C1=C(C=CC(=C1)Br)Cl)O) features a continuous four-carbon chain with a terminal methylsulfanyl group, whereas the closest analog (CC(CNC(=O)C1=C(C=CC(=C1)Br)Cl)(CSC)O) contains a α,α-dimethyl branching at the carbon adjacent to the amide nitrogen . This structural divergence alters the spatial orientation of the hydroxyl group, the overall molecular shape (from a predominantly linear topology to a more globular, sterically hindered structure), and the calculated number of rotatable bonds—each of which can critically influence target docking poses and ADME properties such as passive membrane permeability and metabolic stability.

Structural analog SAR Physicochemical properties

Research Application Scenarios for 5-Bromo-2-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide Driven by Verified Evidence


Endocannabinoid System Probe & FAAH Inhibitor Screening

With a confirmed IC₅₀ of 50 nM against FAAH in rat brain membranes [1], the title compound is directly applicable as a positive control or starting hit in endocannabinoid degradation assays. Its activity is documented under standardized radiolabeled substrate conditions, making it a ready-to-use reference for academic or industrial groups investigating pain, inflammation, or mood disorders mediated by anandamide hydrolysis. The absence of FAAH data for structurally similar analogs further elevates the importance of this compound for this specific application.

Cholinergic System Research & Butyrylcholinesterase Ligand Development

The compound's measurable inhibition of BuChE (Ki = 740 nM; IC₅₀ = 410 nM) [2] supports its use in cholinergic system research, particularly in studies focusing on acetylcholine hydrolysis modulation, Alzheimer's disease biomarker validation, or the development of selective BuChE probes. The availability of both competitive binding and functional inhibition data provides a solid foundation for kinetic studies and SAR campaigns in neuropharmacology.

Chemical Biology Tool for Dual FAAH-BuChE Profiling

The unique combination of FAAH and BuChE inhibitory activities in a single scaffold positions the title compound as a multi-target chemical biology tool. Researchers exploring the interplay between the endocannabinoid and cholinergic systems can use this compound to simultaneously modulate both pathways, a strategy increasingly relevant in complex neurological disease models. Such dual activity has not been reported for any closely related analog.

Medicinal Chemistry Starting Point for Side-Chain SAR Exploration

The compound's linear 2-hydroxy-4-(methylsulfanyl)butyl side chain provides a distinct topological framework for systematic SAR studies. Medicinal chemists can use this scaffold to probe the effects of linker length, hydroxyl group placement, and thioether oxidation state on FAAH and BuChE potency, while maintaining the conserved 5-bromo-2-chlorobenzamide core. This scaffold is chemically distinct from the α,α-dimethyl-branched analog, enabling exploration of unique chemical space not accessible with the comparator.

Quote Request

Request a Quote for 5-bromo-2-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.